Isotoosendanin

Description

Properties

CAS No. |

96497-76-6 |

|---|---|

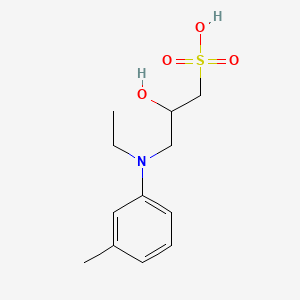

Molecular Formula |

C12H19NO4S |

Molecular Weight |

273.35 g/mol |

IUPAC Name |

3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid |

InChI |

InChI=1S/C12H19NO4S/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17) |

InChI Key |

ZTQGWROHRVYSPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(CS(=O)(=O)O)O)C1=CC=CC(=C1)C |

Synonyms |

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-toluidine TOOS |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Isotoosendanin from Melia toosendan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of isotoosendanin, a bioactive triterpenoid, from the fruits of Melia toosendan. The methodologies outlined herein are based on established scientific literature and are intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Melia toosendan Sieb. et Zucc., a member of the Meliaceae family, is a plant with a long history of use in traditional medicine. Its fruits are a rich source of various bioactive compounds, including a class of limonoids known for their diverse pharmacological activities. Among these is this compound, a triterpenoid that has garnered interest for its potential therapeutic applications, including its role in targeting TGFβR1 in triple-negative breast cancer metastasis.[1] This guide details the systematic process for the extraction, fractionation, and purification of this compound.

Experimental Protocols

The isolation of this compound is a multi-step process involving initial extraction, solvent partitioning, and multiple chromatographic separations. The following protocols are synthesized from methodologies reported in peer-reviewed research.[2]

Plant Material and Extraction

-

Plant Material: Dried fruits of Melia toosendan (1 kg) are used as the starting material.[2][3]

-

Extraction: The powdered fruits are extracted with 100% methanol.[2][3] The resulting crude extract (approximately 100 g) is then processed for fractionation.[2][3]

Fractionation

The crude methanol extract is subjected to fractionation using Diaion HP20 gel column chromatography.[2][3] The column is eluted with a gradient of water and methanol (H₂O-MeOH) to yield five primary fractions:

-

Fraction A (100% water)

-

Fraction B (30% MeOH)

-

Fraction C (60% MeOH)

-

Fraction D (80% MeOH)

Further separation of Fraction D (28 g) is achieved through silica gel column chromatography with a dichloromethane-methanol (CH₂Cl₂-MeOH) gradient system (100:0 to 0:100), resulting in eight sub-fractions (MTD1 – MTD8).[2]

Purification of this compound

The sub-fraction MTD4 (2.0 g) is further purified using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase (RP-18) column and a methanol-water (MeOH-H₂O) gradient (20:80 to 100:0). This step yields nine fractions (MTD4-1 to MTD4-9).[2]

The final purification of this compound is achieved from fraction MTD4-7 (140 mg) using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Semi-preparative HPLC Conditions:

-

Column: YMC J'sphere ODS-H80 (4 μm, 150 × 20 mm i.d.)[2]

-

Mobile Phase: A gradient of acetonitrile-water (MeCN-H₂O) from 50:50 to 70:30[2]

-

Flow Rate: 6 mL/min[2]

-

Detection: UV detector (e.g., Waters 2996)[2]

This final purification step yields pure this compound (compound 10).[2]

Data Presentation

The quantitative data associated with the isolation of this compound is summarized in the table below.

| Parameter | Value | Reference |

| Starting Material (Dried Fruits) | 1 kg | [2][3] |

| Crude Methanol Extract | 100 g | [2][3] |

| Fraction D (80% MeOH) | 28 g | [2] |

| Sub-fraction MTD4 | 2.0 g | [2] |

| Sub-fraction MTD4-7 | 140 mg | [2] |

| Final Yield of this compound | 5.0 mg | [2] |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2]

While the primary source detailing the isolation protocol did not include the specific spectroscopic data for the known compound this compound, other studies have reported its tandem mass spectra. The fragmentation pattern is crucial for structural confirmation.[3]

Table of Spectroscopic Data:

| Technique | Data | Reference |

| HR-ESI-MS | The molecular formula is established through high-resolution mass spectrometry. | [2] |

| Tandem MS (MS/MS) | Provides characteristic fragmentation patterns for structural confirmation. | [3] |

| 1D-NMR (¹H and ¹³C) | Used to determine the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons. | [2] |

| 2D-NMR (HSQC, HMBC, COSY, NOESY) | Provides detailed information on the connectivity and spatial relationships of atoms within the molecule. | [2] |

Visualization of the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from Melia toosendan.

Caption: Overall workflow for the isolation of this compound.

Caption: Final purification step using semi-preparative HPLC.

Conclusion

This technical guide provides a detailed and structured protocol for the isolation of this compound from Melia toosendan. By following the outlined steps of extraction, fractionation, and multi-stage chromatography, researchers can successfully obtain this bioactive compound for further pharmacological and drug development studies. The provided quantitative data and references to spectroscopic analysis methods will aid in the replication and verification of these results.

References

Unraveling the Molecular Architecture of Isotoosendanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin, a naturally occurring triterpenoid extracted from the bark and fruit of Melia toosendan, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and anti-tumor properties. A thorough understanding of its complex chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of this compound, focusing on spectroscopic and crystallographic techniques.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, Melia toosendan. A typical isolation protocol involves the following steps:

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered plant material (e.g., stem bark or fruit) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound is further purified using various chromatographic techniques. This often involves multiple steps, including:

-

Column Chromatography: Using silica gel or Sephadex LH-20 to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification to yield this compound with high purity.

-

The purity of the isolated compound is then assessed using analytical techniques like HPLC and Thin Layer Chromatography (TLC).

Logical Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity and three-dimensional arrangement of atoms within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

-

1D NMR: ¹H NMR and ¹³C NMR (with DEPT variations to determine carbon multiplicities).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

-

-

¹H and ¹³C NMR Spectroscopic Data of this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| ... | ... | ... |

| 30 | Data not available | Data not available |

Note: The actual chemical shifts and coupling constants would be populated based on experimental data from the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: A solution of this compound is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted species) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the connectivity of the molecule.

Mass Spectrometry Data for this compound

The tandem mass spectrum of this compound would reveal characteristic fragmentation patterns. For instance, the cleavage of ester groups and losses of small neutral molecules like water and carbon dioxide are common fragmentation pathways for such complex natural products. Analysis of the MS/MS spectrum of this compound and its metabolites has been reported, aiding in the identification of its core structure and modifications.[1]

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful tools for deducing the planar structure and relative stereochemistry, single-crystal X-ray crystallography offers the most unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling methods.

-

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is generated. An atomic model is built into the electron density map and refined to best fit the experimental data.

Crystallographic Data for this compound

A successful X-ray crystallographic analysis would yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the this compound molecule.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

Note: This table would be populated with data from a published crystal structure.

Integrated Approach to Structure Elucidation

The elucidation of this compound's structure is a classic example of the synergistic use of multiple analytical techniques. The process follows a logical progression:

Structure Elucidation Workflow

Caption: The integrated workflow for the chemical structure elucidation of this compound.

Conclusion

The chemical structure elucidation of this compound is a meticulous process that relies on the combined power of isolation techniques, NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle, from the initial determination of the molecular formula to the final, unambiguous assignment of the three-dimensional atomic arrangement. This comprehensive understanding of this compound's structure is the foundation for future research into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Isotoosendanin for Researchers and Drug Development Professionals

Introduction

Isotoosendanin, a natural triterpenoid extracted from the fruits of Melia toosendan, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action, with a particular focus on its effects on cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

This compound is a complex small molecule with the chemical formula C₃₀H₃₈O₁₁. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈O₁₁ | [1] |

| Molecular Weight | 574.62 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | >98% | [2] |

| Solubility | ||

| DMSO | 25 mg/mL (43.51 mM) | [1] |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

| Water | Insoluble | [3] |

| Storage | Store at -20°C in a dry and sealed condition. | [1] |

Spectral Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While detailed spectra are often proprietary, the following provides an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in diverse chemical environments. Characteristic signals would include those for methyl groups, protons adjacent to oxygen atoms (in ethers, esters, and alcohols), and protons of the furan ring.

-

¹³C NMR: The carbon-13 NMR spectrum will display 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of the functional groups present, with signals for carbonyl carbons of the esters and lactone appearing downfield, and signals for the furan ring and other sp² hybridized carbons in the aromatic region. Carbons attached to oxygen will also show characteristic downfield shifts.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its chromophores. The furan ring and the α,β-unsaturated carbonyl systems are the primary chromophores in the molecule. The λmax would likely fall in the range of 200-300 nm, typical for such conjugated systems.

Experimental Protocols

This compound has been extensively studied for its anti-cancer properties, particularly against triple-negative breast cancer (TNBC). The following are detailed protocols for key in vitro assays used to characterize its biological activity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines such as MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound from the stock solution in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

Incubate the plates for 24, 48, or 72 hours.

-

At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Viability Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine the mode of cell death induced by this compound in cancer cells, such as the BT-549 cell line.

Materials:

-

BT-549 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed BT-549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at desired concentrations (e.g., 0, 1.25, 2.5, 5 µM) for 48 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Apoptosis Assay Workflow

Signaling Pathway Analysis

This compound has been shown to exert its anti-cancer effects by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it directly interacts with the TGF-β receptor type 1 (TGFβR1), inhibiting its kinase activity. This leads to a reduction in the phosphorylation of downstream mediators Smad2 and Smad3, which in turn affects the transcription of target genes involved in cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[4][5] A key downstream target identified is GOT2, the expression of which is decreased following this compound treatment.[5]

This compound Inhibition of the TGF-β Signaling Pathway

This compound is a promising natural product with well-documented anti-cancer activities. This guide provides essential physicochemical data and detailed experimental protocols to facilitate further research into its therapeutic potential. The elucidation of its mechanism of action through the inhibition of the TGF-β signaling pathway opens new avenues for the development of targeted cancer therapies. Further investigation into its solubility, stability, and formulation will be crucial for its translation into clinical applications.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotoosendanin: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of isotoosendanin, a natural triterpenoid with significant therapeutic potential. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. Detailed experimental methodologies for solubility determination are outlined to facilitate reproducible research. Furthermore, this guide presents a visualization of a key signaling pathway modulated by this compound, offering insights into its mechanism of action.

Introduction

This compound, a limonoid extracted from the fruit of Melia toosendan, has garnered considerable interest in the scientific community for its diverse pharmacological activities. As with any compound under investigation for therapeutic applications, understanding its physicochemical properties, particularly solubility, is paramount. Solubility profoundly influences a compound's bioavailability, formulation development, and efficacy in both in vitro and in vivo studies. This guide aims to provide a comprehensive resource on the solubility of this compound, consolidating existing data and providing standardized protocols for its determination.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug discovery and development, solubility is typically expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, key data points have been identified and are presented in Table 1. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 25 | Ultrasonic and warming and heat to 60°C required.[1] |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the qualitative solubility of this compound in various organic solvents. This information is valuable for selecting appropriate solvent systems for experimental work.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Acetone | Soluble[2] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following section details a generalized experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of a solid compound in a solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., DMSO, ethanol, methanol, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Experimental Workflow

The following workflow outlines the steps for determining the solubility of this compound.

HPLC Analysis

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of this compound in the diluted filtrate using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.

This compound and Cellular Signaling

This compound has been reported to exert its biological effects by modulating key cellular signaling pathways. One of the prominent pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade. The TGF-β pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling pathway.

References

Isotoosendanin: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed public-domain data on the stability of isotoosendanin is limited. This guide provides a comprehensive framework based on the general principles of pharmaceutical stability testing, the chemical nature of triterpenoids, and established regulatory guidelines. The degradation pathways, quantitative data, and specific analytical parameters presented are illustrative and should be confirmed by experimental studies.

Introduction

This compound, a C-seco limonoid triterpenoid isolated from Melia toosendan, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties. As with any potential therapeutic agent, understanding its chemical stability is paramount for the development of safe, effective, and reliable pharmaceutical formulations. This technical guide outlines the key considerations for the stability and storage of this compound, providing a foundation for researchers and drug development professionals.

Factors Affecting this compound Stability

The stability of a drug substance like this compound is influenced by several environmental factors. Based on its chemical structure, which includes ester, ether, and epoxide functionalities, the following are key factors that can lead to its degradation:

-

Hydrolysis: The ester groups in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. This process would lead to the cleavage of the ester bonds, resulting in the formation of degradation products with altered chemical structures and potentially different biological activities.

-

Oxidation: The presence of molecular oxygen can lead to oxidative degradation. While this compound does not contain highly susceptible functionalities like phenols or aldehydes, the overall molecular structure can be sensitive to oxidative stress, potentially leading to the formation of various oxidation products.

-

Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. Molecules with chromophores that absorb light in the UV-Vis spectrum can undergo various reactions, including isomerization, rearrangement, or cleavage of chemical bonds.

-

Temperature: Elevated temperatures accelerate the rates of chemical reactions, including hydrolysis and oxidation. Therefore, exposure to high temperatures during storage or processing can significantly impact the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, based on its functional groups, hypothetical degradation routes can be proposed. Forced degradation studies are essential to experimentally identify and characterize these pathways.

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for chemically sensitive active pharmaceutical ingredients (APIs).

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | To minimize the rate of temperature-dependent degradation reactions like hydrolysis and oxidation. |

| Humidity | Low relative humidity (<60% RH). | To prevent moisture uptake, which can facilitate hydrolytic degradation. |

| Light Exposure | Stored in light-resistant (amber) containers. | To protect against photolytic degradation caused by exposure to UV and visible light. |

| Atmosphere | Stored under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation by displacing oxygen. |

| Container Closure | Well-closed, airtight containers. | To protect from moisture, oxygen, and other environmental factors. |

Experimental Protocols for Stability Studies

A comprehensive understanding of this compound's stability requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Caption: A typical experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

Illustrative HPLC Method Parameters:

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan of this compound) |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Illustrative Data Presentation

The following table presents a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes only.

| Stress Condition | Reagent/Condition | Duration | % Degradation (Illustrative) | No. of Degradation Products (Illustrative) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25% | 3 |

| Oxidative | 3% H₂O₂ | 24 hours | 10% | 1 |

| Thermal (Solid) | 80°C | 48 hours | 5% | 1 |

| Photolytic (Solid) | 1.2 million lux hours | - | 8% | 2 |

Conclusion

The chemical stability and appropriate storage of this compound are critical for its successful development as a therapeutic agent. While specific public data is lacking, this guide provides a robust framework for approaching the stability assessment of this promising natural product. It is imperative that comprehensive experimental studies, including forced degradation and the development of a validated stability-indicating method, are conducted to establish the intrinsic stability of this compound and to define its optimal storage and handling conditions. The insights gained from such studies will be fundamental for the formulation development and regulatory submission of this compound-based medicines.

Bioactivity Screening of Isotoosendanin: A Technical Guide for Drug Discovery Professionals

Executive Summary: Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a compound of significant interest in pharmacology and drug development. Its diverse biological activities, particularly its potent anti-cancer effects, position it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its effects. The primary focus is on its efficacy in oncology, specifically against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), while also touching upon its anti-inflammatory properties and the related activities of its isomer, Toosendanin.

Anti-Cancer Bioactivity of this compound

This compound has demonstrated significant anti-tumor efficacy across various cancer models, operating through multiple signaling pathways. Its activity is most prominently documented in triple-negative breast cancer and non-small cell lung cancer.

Inhibition of the TGF-β/Smad Pathway: A primary mechanism of this compound's anti-metastatic effect is its direct interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] ITSN functions as a TGF-β receptor type-1 (TGFβR1) inhibitor, abrogating its kinase activity.[1][2] This inhibition prevents the phosphorylation of downstream proteins Smad2 and Smad3, thereby blocking the TGF-β-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][3][4] Studies have shown that ITSN reverses EMT in TNBC cells by decreasing the expression of mesenchymal markers (Vimentin, α-SMA) and increasing the expression of the epithelial marker E-cadherin.[2] This action effectively reduces cancer cell migration, invasion, and the formation of invadopodia.[1][2]

Inhibition of the JAK/STAT3 Pathway: this compound also exerts anti-tumor effects by modulating the JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival.[2][5] It directly targets the protein tyrosine phosphatase SHP-2, enhancing its stability and reducing its ubiquitination.[2][5] A stable SHP-2 can more effectively dephosphorylate components of the JAK/STAT3 pathway, leading to its inhibition and subsequent anti-tumor effects in models like NSCLC.[5]

Induction of Cell Death: In TNBC cells, this compound and its isomer Toosendanin have been shown to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy.[6][7] Treatment with ITSN leads to the cleavage of pro-caspases-3 and -9 and a decrease in the anti-apoptotic protein Bcl-xL, confirming the induction of apoptosis.[7]

The anti-cancer effects of this compound have been quantified in various assays, which are summarized below.

| Parameter | Cell Line(s) / Model | Method | Result | Reference(s) |

| TGFβR1 Kinase Inhibition | Biochemical Assay | Kinase Activity Assay | IC₅₀ = 6732 nM | [2] |

| NSCLC Cell Viability | A549, HCC827, H838 | Cell Viability Assay | IC₅₀ = 1.691 - 18.20 µM (48-72h) | [2] |

| TNBC Cell Migration | MDA-MB-231, BT549, 4T1 | Transwell Assay | Concentration-dependent reduction (10-1000 nM) | [2] |

| TNBC Cell Apoptosis | MDA-MB-231, 4T1 | Annexin V/PI Staining | Apoptosis induced at 2.5 µM | [7] |

| TNBC Necrosis | MDA-MB-231, 4T1 | PI Staining | Necrosis induced at 2.5 µM | [7] |

Other Bioactivities

This compound has demonstrated significant anti-inflammatory effects in preclinical models, including acetic acid-induced vascular permeability tests and λ-carrageenan-induced hind paw edema assays.[2] This suggests a potential role for ITSN in treating inflammatory conditions.

While direct antiviral and insecticidal data for this compound is limited in the reviewed literature, its isomer, Toosendanin (TSN), has well-documented activities in these areas. TSN shows broad-spectrum antiviral effects against viruses such as SFTSV, Rift Valley fever virus (RVFV), and SARS-CoV-2 by inhibiting the virus internalization step.[8] Furthermore, TSN is a known botanical insecticide used to control agricultural pests and is highly toxic to mosquito larvae and adults, disrupting their development and reproduction.[9][10][11]

| Toosendanin Anti-Viral Activity | Virus | Method | Result | Reference(s) |

| Inhibition | Rift Valley fever virus (RVFV) | Cell-based Assay | IC₅₀ = 0.13 μM; CC₅₀ > 450 μM | [8] |

| Inhibition | SARS-CoV-2 | Cell-based Assay | IC₅₀ = 0.24 μM; CC₅₀ > 450 μM | [8] |

| Toosendanin Insecticidal Activity | Organism | Method | Result | Reference(s) |

| Larval Toxicity | Aedes aegypti | 24h Exposure | LC₅₀ = 60.8 μg/mL | [10][11] |

| Adult Topical Toxicity | Aedes aegypti | 96h Topical Application | LD₅₀ = 4.3 μ g/female | [10][11] |

| Adult Ingestion Toxicity | Aedes aegypti | Sugar Bait Ingestion | LC₅₀ = 1.02 μg/μL | [10][11] |

Experimental Protocols for Bioactivity Screening

A systematic approach is required to screen and characterize the bioactivities of this compound. The following workflow and protocols provide a guide for researchers.

-

Cell Viability Assay (MTT or CCK-8):

-

Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at an appropriate density.

-

After cell attachment (typically 24 hours), treat with serial dilutions of this compound for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate cell viability as a percentage relative to a vehicle-treated control and determine the IC₅₀ value.[2]

-

-

Cell Migration and Invasion Assay (Transwell Assay):

-

Utilize a Transwell chamber with an 8-μm pore polycarbonate membrane; for invasion assays, pre-coat the membrane with Matrigel.[1]

-

Seed approximately 2 x 10⁴ cells in serum-free medium containing ITSN into the upper chamber.[1]

-

Add culture medium supplemented with 10% fetal bovine serum to the lower chamber as a chemoattractant.[1]

-

Incubate for 24 hours.[1]

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1]

-

Fix the cells that have migrated to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[1]

-

Count the stained cells in at least six randomly selected fields under a microscope for quantification.[1]

-

-

Western Blotting:

-

Treat cells with ITSN for the desired time, then lyse them in RIPA buffer to extract total proteins.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.[12]

-

Incubate the membrane with specific primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Visualize protein bands using an ECL chemiluminescence detection system.[12]

-

-

Co-Immunoprecipitation (Co-IP):

-

Lyse cells treated with or without ITSN to obtain total protein extracts.

-

Incubate the cell extracts with a primary antibody targeting one of the proteins of interest (e.g., anti-TGFβR1) overnight.[1]

-

Add protein A/G magnetic beads to the mixture to capture the antibody-protein complexes.

-

Wash the beads multiple times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads and analyze the presence of the interacting protein (e.g., Smad2/3) by Western blotting.[1]

-

-

Tumor Xenograft Model:

-

Subcutaneously inject a suspension of cancer cells (e.g., 4T1 TNBC cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

-

Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.

-

Administer this compound (e.g., 1 mg/kg/day) and/or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[3]

-

Measure tumor volume and mouse body weight every few days.

-

At the end of the experiment, euthanize the mice, excise the tumors, and record their final weight.[3]

-

Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to confirm in vivo mechanism of action.

-

Conclusion

This compound is a multi-functional natural compound with well-defined anti-cancer properties, primarily through the dual inhibition of the TGF-β/Smad and JAK/STAT3 signaling pathways. Its ability to suppress metastasis in aggressive cancers like TNBC makes it a highly valuable lead compound. The established bioactivities of its isomer, Toosendanin, in virology and entomology further suggest that the therapeutic potential of this compound may extend beyond oncology. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising molecule.

References

- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of a Small Molecule Compound Library Identifies Toosendanin as an Inhibitor Against Bunyavirus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the Botanical Insecticide, Toosendanin, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Isotoosendanin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which isotoosendanin (ITSN), a natural triterpenoid compound, exerts its anti-cancer effects. The information presented herein is intended to support research and development efforts in oncology.

Core Mechanisms of Action

This compound combats cancer through a multi-pronged approach, primarily by inducing various forms of cell death, inhibiting metastasis, and modulating key signaling pathways that are critical for tumor survival and progression.

Induction of Cell Death: Apoptosis, Necrosis, and Autophagy

ITSN has been shown to effectively suppress the growth of various tumor cells, with a pronounced inhibitory effect on triple-negative breast cancer (TNBC) cells.[1][2] Its cytotoxic effects are mediated through the induction of three distinct types of cell death:

-

Necrosis: Treatment with ITSN at a concentration of 2.5 μM leads to an increased number of necrotic cells in MDA-MB-231 and 4T1 TNBC cell lines.[1]

-

Apoptosis: ITSN (2.5 μM) induces caspase-dependent apoptosis.[1][3] This is evidenced by the cleavage of pro-caspase-3 and pro-caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, ITSN downregulates the expression of the anti-apoptotic protein Bcl-xL, thereby promoting the apoptotic cascade.[1][2]

-

Autophagy: The compound also triggers autophagy in MDA-MB-231 and 4T1 cells, as confirmed by scanning electron microscope observations and the increased expression of autophagy markers like microtubule-associated protein 1 light chain 3B (LC3B) and Beclin 1.[1] While often a survival mechanism, in this context, ITSN-induced autophagy contributes to its anti-tumor activity. Some studies classify ITSN's related compound, Toosendanin (TSN), as a late-stage autophagy inhibitor that sensitizes cancer cells to chemotherapy by elevating lysosome pH.[4]

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

A critical aspect of ITSN's anti-cancer activity is its ability to inhibit metastasis, a primary cause of mortality in cancer patients. This is achieved by targeting the Transforming Growth Factor-β (TGF-β) pathway, which is a crucial driver of EMT.

ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity and thereby blocking the entire downstream signaling pathway.[5][6][7] This inhibition prevents the TGF-β-induced EMT, a process where cancer cells gain migratory and invasive properties. The tangible effects of this inhibition include:

-

A decrease in the expression of mesenchymal markers like Vimentin and α-SMA.[5]

-

An enhancement of the epithelial marker E-cadherin.[5]

-

A reduction in the formation of invadopodia, which are cellular protrusions used by cancer cells to invade tissues.[5][6]

Regulation of Mitochondrial Dynamics

Recent studies have revealed that ITSN's anti-metastatic effects are also linked to its ability to regulate mitochondrial dynamics.[8] Specifically, ITSN reduces mitochondrial fission in TNBC cells. This is accomplished through the Smad2/3-GOT2-MYH9 signaling axis. By inhibiting the TGF-β-Smad2/3 pathway, ITSN decreases the expression of GOT2.[8] Reduced GOT2 levels lead to the degradation of the MYH9 protein, which in turn prevents the phosphorylation of DRP1, a key protein required for mitochondrial fission. This disruption of mitochondrial fission contributes to the inhibition of lamellipodia formation and, consequently, cancer cell metastasis.[8]

Key Signaling Pathways Modulated by this compound

ITSN's anti-tumorigenic effects stem from its ability to modulate several critical signaling cascades within cancer cells.

The TGF-β/Smad Pathway

As previously mentioned, the TGF-β pathway is a primary target of ITSN. The compound directly binds to the kinase domain of TGFβR1, with Lys232 and Asp351 residues identified as crucial for this interaction.[6] This binding event physically interferes with the interaction between TGFβR1 and its substrate, Smad2/3, preventing the phosphorylation and activation of Smad2/3.[5] The inactivated Smad2/3 cannot translocate to the nucleus to initiate the transcription of genes responsible for EMT and metastasis.

The JAK/STAT3 Pathway

ITSN also exerts anti-tumor effects by inhibiting the JAK/STAT3 pathway, particularly in non-small cell lung cancer (NSCLC).[9] The mechanism involves the protein tyrosine phosphatase SHP-2. ITSN directly targets and enhances the stability of SHP-2, reducing its ubiquitination and subsequent degradation.[9] Stabilized SHP-2 then acts to dephosphorylate and inactivate components of the JAK/STAT3 pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell growth, survival, and angiogenesis.[10][11][12] By disrupting this pathway, ITSN suppresses these oncogenic processes. The related compound Toosendanin (TSN) has been shown to directly bind to the SH2 domain of STAT3, blocking its dimerization and activation.[10][11]

Other Modulated Pathways

The related compound, Toosendanin (TSN), which shares structural similarities with ITSN, has been shown to modulate additional pathways, suggesting potential mechanisms for ITSN as well:

-

PI3K/Akt/mTOR Pathway: TSN inhibits the phosphorylation of PI3K, Akt, and mTOR proteins in glioma cells, thereby interfering with proliferation, migration, and apoptosis.[13]

-

p38 MAPK Pathway: TSN can inhibit T-cell proliferation by suppressing the p38 MAPK pathway.[14] It also induces caspase-dependent apoptosis in gastric cancer cells through the activation of this same pathway.[3]

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic effects of ITSN and its related compound TSN have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound.

Table 1: Effective Concentrations and IC50 Values of this compound (ITSN) and Toosendanin (TSN)

| Compound | Cell Line(s) | Cancer Type | Concentration / IC50 | Effect | Reference |

|---|---|---|---|---|---|

| ITSN | MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | 2.5 µM | Induces necrosis, apoptosis, and autophagy | [1] |

| TSN | MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | 20 nM | Induces necrosis, apoptosis, and autophagy | [1] |

| TSN | Anti-CD3/anti-CD28 mAbs-activated T-cells | T-cells | IC50 of 10 ± 2.02 nM | Inhibits proliferation |[14] |

Note: Specific IC50 values for ITSN are not consistently reported across the literature; effective concentrations used in cited experiments are provided.

Detailed Experimental Methodologies

The findings described in this guide are supported by a range of standard and advanced molecular biology techniques. Below are protocols for key experiments cited.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., U87MG, LN18) into 96-well plates at a specified density.

-

Treatment: After cell adherence, treat the cells with varying concentrations of ITSN or the vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.

Wound Healing Assay

This assay assesses the effect of a compound on cell migration.

-

Cell Seeding: Seed TNBC cells into 24-well plates and grow them to confluence.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add a medium containing ITSN or a vehicle control to the respective wells.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points. The rate of wound closure is calculated to determine the extent of cell migration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat cells with ITSN for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., TGFβR1, p-Smad2/3, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

-

Cell Lysis: Obtain cell lysates from TNBC cells using repeated freeze-thaw cycles.

-

Treatment: Treat the cell lysates with or without ITSN for 1 hour.

-

Heating: Heat the treated lysates at a range of different temperatures (e.g., 49–64 °C) for 3 minutes, followed by cooling on ice.

-

Centrifugation: Centrifuge the samples to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins.

-

Analysis: Analyze the amount of the target protein (e.g., TGFβR1) remaining in the supernatant using Western blot or ELISA. A drug-bound protein is typically more resistant to thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the untreated control.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-cancer properties, particularly against aggressive cancers like TNBC. Its mechanism of action is multifaceted, involving the induction of programmed cell death, inhibition of critical metastatic pathways like TGF-β/Smad, and modulation of oncogenic signaling cascades such as JAK/STAT3. The ability of ITSN to directly bind and inhibit key drivers of metastasis like TGFβR1 makes it a valuable lead compound for drug development.

Future research should focus on:

-

Conducting comprehensive preclinical and clinical trials to evaluate the safety and efficacy of ITSN in various cancer types.[15][16][17]

-

Investigating potential synergistic effects when combined with existing chemotherapies or immunotherapies, especially given its ability to enhance the efficacy of anti-PD-L1 antibodies.[5][6][7]

-

Elucidating its effects on other key cancer-related signaling pathways, such as the MAPK and PI3K/Akt pathways.

-

Developing drug delivery systems to improve the bioavailability and tumor-targeting specificity of ITSN.

References

- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 16. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]

- 17. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

A Technical Guide to the Natural Sourcing and Extraction of Isotoosendanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotoosendanin, a limonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, Melia toosendan, and details various methods for its extraction and purification. This document outlines conventional and modern extraction techniques, offering detailed experimental protocols and quantitative data to aid researchers in obtaining this valuable compound for further investigation and drug development endeavors.

Natural Source of this compound

The principal natural source of this compound is the chinaberry tree, Melia toosendan Sieb. et Zucc., a species belonging to the Meliaceae family.[1] This tree is widely distributed in tropical and subtropical regions, particularly in southwestern China.[1] this compound, along with its isomer Toosendanin, is primarily found in the fruits (Fructus Meliae Toosendan) and the bark (Cortex Meliae) of the tree.[2][3] The concentration of these bioactive compounds can vary depending on the geographical location of the tree and the time of harvest.

Extraction Methodologies

The extraction of this compound from Melia toosendan involves the separation of the compound from the plant matrix. Various techniques, ranging from traditional solvent extraction to modern ultrasound-assisted methods, can be employed. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations.

Conventional Extraction Methods

2.1.1. Maceration

Maceration is a simple and widely used technique that involves soaking the powdered plant material in a solvent for an extended period. While straightforward, it may result in lower yields compared to more advanced methods.

2.1.2. Reflux Extraction

Reflux extraction is a more efficient method than maceration as it is performed at an elevated temperature, which enhances the solubility and diffusion of the target compound.

Modern Extraction Methods

2.2.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cellular structure, facilitating the release of intracellular compounds and significantly reducing extraction time and solvent consumption.[4][5]

Quantitative Data on Extraction Parameters

The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize the available quantitative data for different extraction methods. Note: Some data is for the isomer Toosendanin, which can serve as a proxy for optimizing this compound extraction due to their structural similarity.

Table 1: Comparison of Extraction Methods for Toosendanin/Isotoosendanin from Melia toosendan

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Reported Yield | Reference |

| Reflux | 70% Ethanol | 1:7 | Reflux Temperature | 3 h | Not Specified for this compound | N/A |

| Multi-step | Petroleum Ether, Ethanol, Ethyl Acetate | 1:24 (PE), 1:34 (EtOH), 1:8 (EtOH:EtOAc) | Ambient | 20 min (PE), 390 min (EtOH), 100 min (EtOAc) | 0.74% (Toosendanin) | N/A |

| Ultrasound-Assisted Reflux | 69% Ethanol | 1:24 | 50 | 53 min (reflux) + 30 min (ultrasound at 40°C) | Not Specified for this compound | [6] |

Detailed Experimental Protocols

Protocol for Reflux Extraction

-

Preparation of Plant Material: Grind the dried fruits of Melia toosendan into a fine powder.

-

Extraction: Place 500 g of the powdered plant material into a round-bottom flask. Add 3.5 L of 70% ethanol to achieve a solid-to-solvent ratio of approximately 1:7.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

-

Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol for Ultrasound-Assisted Extraction (Optimized for Similar Compounds)

-

Preparation of Plant Material: Pulverize the dried fruits of Melia toosendan.

-

Extraction: In a suitable vessel, combine the powdered plant material with 69% ethanol at a solid-to-solvent ratio of 1:24.

-

Ultrasonication: Sonicate the mixture for 30 minutes at 40°C.

-

Reflux: Following ultrasonication, heat the mixture to 50°C and reflux for 53 minutes.[6]

-

Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract obtained from the initial extraction process contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.

Column Chromatography

Column chromatography is a common technique for the initial purification of the crude extract.

Table 2: Parameters for Column Chromatography Purification

| Stationary Phase | Mobile Phase Gradient |

| Silica Gel | Hexane:Ethyl Acetate (EtOAc) - starting with 100% Hexane and gradually increasing the polarity with EtOAc. |

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is the preferred method for final purification.

Table 3: Parameters for Preparative HPLC Purification

| Column | Mobile Phase | Flow Rate | Detection |

| C18 reversed-phase | Water/Acetonitrile gradient | Varies depending on column dimensions | UV (wavelength not specified) |

Visualization of Workflows

General Extraction and Purification Workflow

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xuebao.scau.edu.cn [xuebao.scau.edu.cn]

- 4. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Isotoosendanin's Interaction with SHP-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interaction between isotoosendanin (ITSN), a natural triterpenoid, and the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP-2.

Executive Summary

This compound has been identified as a direct-acting agent on the SHP-2 protein. Evidence suggests that ITSN enhances the stability of SHP-2 and reduces its ubiquitination, consequently modulating downstream signaling pathways critical in oncogenesis, such as the JAK/STAT3 pathway.[1] This interaction presents a promising avenue for the development of novel cancer therapeutics, particularly for non-small cell lung cancer (NSCLC). This guide summarizes the available quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: this compound and SHP-2 Interaction

While the direct binding affinity and thermal shift values for the this compound-SHP-2 interaction are not publicly available in the reviewed literature, the following table summarizes the types of quantitative data typically generated in the referenced experimental procedures to characterize such interactions.

| Parameter | Assay Type | Description | Potential Outcome for ITSN-SHP-2 |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Measures the equilibrium dissociation constant, indicating the strength of the binding interaction. A lower Kd value signifies a stronger binding affinity. | A specific Kd value would quantify the binding strength between this compound and SHP-2. |

| Thermal Shift (ΔTm) | Cellular Thermal Shift Assay (CETSA) | Measures the change in the melting temperature of a protein upon ligand binding. A positive ΔTm indicates that the ligand stabilizes the protein. | A positive ΔTm would confirm that this compound binding enhances the thermal stability of SHP-2 in a cellular context.[2][3][4] |

| Protein Protection | Drug Affinity Responsive Target Stability (DARTS) | Assesses the stabilization of a target protein by a small molecule, observed as protection from proteolysis. | Increased resistance of SHP-2 to proteolytic degradation in the presence of this compound would provide evidence of direct binding and stabilization.[5] |

| Ubiquitination Level | In vivo Ubiquitination Assay | Quantifies the amount of ubiquitinated target protein, often analyzed by immunoprecipitation followed by Western blotting. | A decrease in the ubiquitination of SHP-2 following this compound treatment would be observed.[6][7][8] |

| Phosphorylation Status | Western Blotting | Measures the phosphorylation levels of downstream signaling proteins (e.g., STAT3) to assess the functional impact of the interaction. | A reduction in the phosphorylation of STAT3 at Tyr-705 would indicate inhibition of the JAK/STAT3 pathway. |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the investigation of the this compound-SHP-2 interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.

Objective: To determine the binding affinity (Kd) of this compound to SHP-2.

Methodology:

-

Immobilization: Recombinant human SHP-2 protein is immobilized on a sensor chip surface.

-

Interaction Analysis: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[2][3][9]

Objective: To confirm the direct binding of this compound to SHP-2 in intact cells and to quantify the induced thermal stabilization (ΔTm).

Methodology:

-

Cell Treatment: NSCLC cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of soluble SHP-2 in each sample is quantified by a protein detection method, typically Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A melting curve is generated by plotting the amount of soluble SHP-2 as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is calculated as the difference in Tm between the this compound-treated and vehicle-treated samples.

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets of small molecules by observing the protection of the target protein from proteolysis upon ligand binding.[5][10]

Objective: To provide further evidence of a direct interaction between this compound and SHP-2.

Methodology:

-

Lysate Preparation: NSCLC cell lysates are prepared.

-

Compound Incubation: The lysates are incubated with either this compound or a vehicle control.

-

Protease Digestion: A protease, such as thermolysin or pronase, is added to the lysates to digest the proteins. The digestion is carried out for a specific time.

-

Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-SHP-2 antibody.

-

Interpretation: A stronger band for SHP-2 in the this compound-treated sample compared to the control indicates that this compound binding protected SHP-2 from proteolytic degradation.

In vivo Ubiquitination Assay

This assay is used to determine the level of ubiquitination of a specific protein within a cell.[6][7][8]

Objective: To assess the effect of this compound on the ubiquitination status of SHP-2.

Methodology:

-

Cell Transfection and Treatment: NSCLC cells are transfected with a plasmid encoding for His-tagged ubiquitin. The cells are then treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Cells are lysed under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation: The ubiquitinated proteins are pulled down from the cell lysates using nickel-nitrilotriacetic acid (Ni-NTA) agarose beads, which bind to the His-tagged ubiquitin.

-

Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with an anti-SHP-2 antibody to detect ubiquitinated SHP-2.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the SHP-2 and the downstream JAK/STAT3 signaling pathway. This compound directly binds to SHP-2, leading to its stabilization and reduced ubiquitination. This, in turn, inhibits the JAK/STAT3 signaling cascade, which is known to be involved in cell proliferation and survival.

Caption: this compound's impact on the SHP-2 and JAK/STAT3 pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the workflow for a typical CETSA experiment to determine the thermal stabilization of SHP-2 by this compound.

Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

The direct interaction of this compound with SHP-2, leading to its stabilization and the subsequent inhibition of the JAK/STAT3 signaling pathway, highlights its potential as a novel therapeutic agent in oncology.[1] Further research is warranted to fully elucidate the quantitative aspects of this interaction, including the precise binding affinity and the extent of thermal stabilization. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate and validate these findings.

References

- 1. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]